3-(Difluoromethyl)-3-methylazetidine hydrochloride

Medicinal Chemistry Pharmacokinetics Drug Discovery

3-(Difluoromethyl)-3-methylazetidine hydrochloride is a specialized fluorinated azetidine building block featuring a -CF₂H group at the 3-position. This compound offers distinct advantages in medicinal chemistry: the -CF₂H moiety modulates LogP (~1.1) and pKa, enhancing BBB penetration and metabolic stability versus -CF₃ analogs, while the rigid 3,3-disubstituted scaffold locks bioactive conformation for improved selectivity. Supplied as the HCl salt for aqueous solubility, it is ideal for CNS and GPCR lead optimization. Choose this compound for superior pharmacokinetic profiles and synthetic versatility in your drug discovery programs.

Molecular Formula C5H10ClF2N
Molecular Weight 157.59
CAS No. 2227206-51-9
Cat. No. B2843082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-3-methylazetidine hydrochloride
CAS2227206-51-9
Molecular FormulaC5H10ClF2N
Molecular Weight157.59
Structural Identifiers
SMILESCC1(CNC1)C(F)F.Cl
InChIInChI=1S/C5H9F2N.ClH/c1-5(4(6)7)2-8-3-5;/h4,8H,2-3H2,1H3;1H
InChIKeyQLDGZMDFMOJNOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethyl)-3-methylazetidine Hydrochloride (CAS 2227206-51-9): A Fluorinated Building Block for Medicinal Chemistry


3-(Difluoromethyl)-3-methylazetidine hydrochloride (CAS 2227206-51-9) is a fluorinated azetidine derivative characterized by a four-membered, nitrogen-containing heterocyclic ring bearing a difluoromethyl (-CF₂H) and a methyl substituent at the 3-position. Formulated as the hydrochloride salt [1], this compound belongs to a class of small, strained heterocyclic amines that have emerged as valuable building blocks in pharmaceutical and agrochemical research [2]. The presence of the -CF₂H group, in particular, has been shown to modulate key physicochemical parameters such as pKa, LogP, and metabolic stability compared to non-fluorinated or trifluoromethylated analogs, making it an attractive scaffold for rational drug design .

Why 3-(Difluoromethyl)-3-methylazetidine Hydrochloride Cannot Be Replaced by Unfluorinated or Trifluoromethyl Azetidine Analogs


In medicinal chemistry, the substitution of a hydrogen atom with a fluorine-containing group is rarely a neutral exchange. Replacing the difluoromethyl (-CF₂H) moiety of the target compound with a hydrogen (-CH₃), a trifluoromethyl (-CF₃), or a simple methyl (-CH₃) group in an azetidine analog leads to significant and quantifiable shifts in lipophilicity (LogP), basicity (pKa), and hydrogen-bonding capacity [1]. These alterations directly impact a molecule's absorption, distribution, metabolism, excretion, and target-binding profile, thereby invalidating any assumption of functional interchangeability. The following quantitative evidence underscores the specific, non-fungible properties conferred by the -CF₂H group at the 3-position of this azetidine scaffold.

Quantitative Differentiation of 3-(Difluoromethyl)-3-methylazetidine Hydrochloride: Evidence for Procurement Decisions


Enhanced Lipophilicity (LogP) and Metabolic Stability vs. Unfluorinated Azetidine Analogs

The introduction of a difluoromethyl (-CF₂H) group to the azetidine core significantly increases lipophilicity compared to non-fluorinated analogs, which is a key determinant of membrane permeability and oral bioavailability. A systematic study of mono- and difluorinated azetidines demonstrates that fluorination generally increases LogP values [1]. Furthermore, intrinsic microsomal clearance measurements indicated high metabolic stability for the fluorinated azetidine derivatives studied, with the 3,3-difluoroazetidine derivative being a notable exception [1]. This class-level inference suggests that the -CF₂H group confers a favorable balance of enhanced lipophilicity and metabolic robustness, a profile not achievable with unsubstituted azetidines.

Medicinal Chemistry Pharmacokinetics Drug Discovery

Hydrogen-Bond Donor Capacity of the -CF₂H Group vs. -CF₃ Analogs

The difluoromethyl (-CF₂H) group is not merely a lipophilic substituent; it possesses the unique ability to act as a hydrogen-bond (H-bond) donor due to the polarized C-H bond. This is in stark contrast to the trifluoromethyl (-CF₃) group, which is only a weak H-bond acceptor and is considerably more lipophilic . The pKa of the -CF₂H proton in related azetidine systems is estimated to be in the range of 10-12, enabling it to mimic hydroxyl (-OH) groups in certain binding environments . This bioisosteric potential is absent in -CF₃ analogs.

Medicinal Chemistry Molecular Recognition Bioisosteres

Enhanced Aqueous Solubility and Handling via Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 2227206-51-9) is significantly more water-soluble than its free base counterpart (CAS 1785430-26-3). While the free base is more soluble in organic solvents like dichloromethane (DCM), the hydrochloride salt is not . This is a well-established class-level effect: salt formation generally improves aqueous solubility, which is crucial for biological assays, formulation studies, and facilitating chemical reactions in aqueous media . The salt is also a stable, non-hygroscopic solid, simplifying handling and storage compared to the volatile, low-boiling free base [1].

Process Chemistry Formulation Handling

Conformational Rigidity and Steric Bulk from 3,3-Disubstitution vs. Mono-Substituted Analogs

The geminal disubstitution at the 3-position (a -CH₃ and a -CF₂H group) introduces a higher degree of conformational constraint and steric bulk compared to mono-substituted azetidines like 3-(difluoromethyl)azetidine (CAS 1354792-76-9). This increased substitution can restrict bond rotation and influence the spatial presentation of the -CF₂H group, which may lead to enhanced binding selectivity for certain protein pockets [1]. The calculated XLogP3 of 1.1 for the free base [2] also suggests a moderate lipophilicity profile distinct from less bulky analogs.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Validated Commercial Availability with High Purity (≥97%) for Reproducible Research

3-(Difluoromethyl)-3-methylazetidine hydrochloride is commercially available from multiple reputable vendors with specified minimum purities of 97% (by HPLC or titration) . This high and verifiable purity is critical for ensuring the reproducibility of chemical reactions and biological assays. In contrast, many related fluorinated azetidine analogs may only be available as custom synthesis projects or in lower purities, introducing significant variability and risk into research programs. The compound's inclusion as an in-stock building block by major suppliers confirms its validated synthetic accessibility and established supply chain [1].

Chemical Procurement Quality Control Reproducibility

Priority Application Scenarios for 3-(Difluoromethyl)-3-methylazetidine Hydrochloride in Research and Development


Medicinal Chemistry: Lead Optimization of CNS and GPCR-Targeted Drug Candidates

This compound is an ideal building block for medicinal chemists seeking to optimize the pharmacokinetic (PK) profile of a lead series, particularly for targets in the central nervous system (CNS) or G-protein-coupled receptors (GPCRs). Its moderate lipophilicity (LogP ~1.1) [1] and the H-bond donor capacity of the -CF₂H group are tailored to enhance blood-brain barrier (BBB) penetration and specific target engagement without incurring the excessive lipophilicity and potential toxicity associated with -CF₃ groups. The 3,3-disubstitution provides a rigid scaffold that can lock in a bioactive conformation for improved selectivity [2].

Process Chemistry: Development of Water-Compatible Synthetic Routes and Formulations

The hydrochloride salt form is the reagent of choice for any synthetic sequence requiring aqueous solubility or for the initial stages of formulation development. Its high water solubility enables reactions to be run in aqueous or biphasic media, which can be a greener and more practical alternative to strictly anhydrous conditions required for the free base . This property is particularly valuable for the large-scale synthesis of pharmaceutical intermediates or for preparing stock solutions for in vivo pharmacology studies.

Chemical Biology: Design of Chemical Probes with Favorable PK and Low Off-Target Liability

For chemical biology applications where a small-molecule probe must demonstrate high target engagement and low background noise in cellular assays, the specific properties of the -CF₂H group are decisive. The combination of enhanced metabolic stability [3] and the capacity for directed H-bonding interactions (unlike -CF₃) makes this scaffold a superior choice for designing potent and selective probes. The 3,3-disubstitution pattern can further restrict off-target binding by presenting a more sterically demanding and conformationally rigid pharmacophore [2].

Quote Request

Request a Quote for 3-(Difluoromethyl)-3-methylazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.